molecular formula C16H11Cl3O6 B15178893 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid CAS No. 94023-73-1

4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid

Cat. No.: B15178893
CAS No.: 94023-73-1
M. Wt: 405.6 g/mol
InChI Key: AUXZGERXVFLLTE-UHFFFAOYSA-N
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Description

4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid is a chemical compound with the molecular formula C16H11Cl3O6 and a molecular weight of 405.614 g/mol . This compound is characterized by its complex structure, which includes multiple chlorinated aromatic rings and carboxylic acid groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-carboxy-2-chlorophenol with ethylene oxide to form 4-(2-chloroethoxy)-2-chlorophenol. This intermediate is then reacted with 3,5-dichlorobenzoic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorinated aromatic rings can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid can be compared with other chlorinated benzoic acids, such as:

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the ethoxy and carboxyphenoxy groups, resulting in different chemical properties and reactivity.

    3,5-Dichlorosalicylic acid: Contains hydroxyl groups instead of ethoxy and carboxyphenoxy groups, leading to different biological activities.

    4-Chlorophenoxyacetic acid: A simpler structure with fewer chlorine atoms and no carboxyphenoxy group, used primarily as a herbicide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94023-73-1

Molecular Formula

C16H11Cl3O6

Molecular Weight

405.6 g/mol

IUPAC Name

4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid

InChI

InChI=1S/C16H11Cl3O6/c17-10-5-8(15(20)21)1-2-13(10)24-3-4-25-14-11(18)6-9(16(22)23)7-12(14)19/h1-2,5-7H,3-4H2,(H,20,21)(H,22,23)

InChI Key

AUXZGERXVFLLTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl

Origin of Product

United States

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